molecular formula C14H16N2O5 B14910251 (1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid

(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B14910251
M. Wt: 292.29 g/mol
InChI Key: OMUPALOXANKWJW-NWDGAFQWSA-N
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Description

(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 4-nitrophenyl carbamoyl group. The stereochemistry is specified as (1R,2S), indicating the spatial arrangement of the substituents on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclohexane ring using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the 4-Nitrophenyl Carbamoyl Group: This step involves the reaction of the cyclohexane derivative with 4-nitrophenyl isocyanate under controlled conditions to form the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

Major Products

    Oxidation: Acid chlorides, esters

    Reduction: Amines

    Substitution: Carbamoyl derivatives

Scientific Research Applications

(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid: Similar in having a carboxylic acid group but differs in the aromatic ring structure.

    (-)-Carvone: Shares the presence of a cyclic structure but differs in functional groups and stereochemistry.

Uniqueness

(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a nitrophenyl and a carbamoyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16N2O5/c17-13(11-3-1-2-4-12(11)14(18)19)15-9-5-7-10(8-6-9)16(20)21/h5-8,11-12H,1-4H2,(H,15,17)(H,18,19)/t11-,12+/m0/s1

InChI Key

OMUPALOXANKWJW-NWDGAFQWSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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